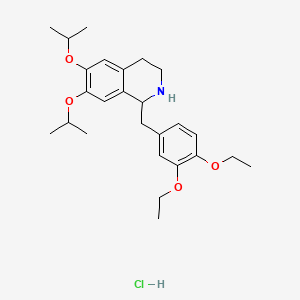
1-(3',4'-Diethoxybenzyl)-6,7-diisopropoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Cat. No. B8485096
Key on ui cas rn:
69373-98-4
M. Wt: 464.0 g/mol
InChI Key: SETKUMPEHLQWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04442108
Procedure details


81.5 g (0.019 mole) of 1-(3',4'-diethoxybenzyl)-6,7-diisopropoxy-1,2,3,4-tetrahydroisoquinoline was dissolved in 50 ml ethanol. 10 ml of a solution of hydrochloric acid in diethyl ether was added with agitation and cooling in an ice/water bath, (to pH=2). The solvent was removed under reduced pressure, the residue was stirred in suspension in 100 ml of isopropyl ether for a few minutes, excess solvent removed and the product dried to give 8.75 g of the title hydrochloride. Yield=99%. m.p. 158° C.
Name
1-(3',4'-diethoxybenzyl)-6,7-diisopropoxy-1,2,3,4-tetrahydroisoquinoline
Quantity
81.5 g
Type
reactant
Reaction Step One


[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Two



Name
Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:26]=[CH:27][C:28]=1[O:29][CH2:30][CH3:31])[CH2:7][CH:8]1[C:17]2[C:12](=[CH:13][C:14]([O:22][CH:23]([CH3:25])[CH3:24])=[C:15]([O:18][CH:19]([CH3:21])[CH3:20])[CH:16]=2)[CH2:11][CH2:10][NH:9]1)[CH3:2].[ClH:32]>C(O)C.C(OCC)C>[ClH:32].[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:26]=[CH:27][C:28]=1[O:29][CH2:30][CH3:31])[CH2:7][CH:8]1[C:17]2[C:12](=[CH:13][C:14]([O:22][CH:23]([CH3:24])[CH3:25])=[C:15]([O:18][CH:19]([CH3:21])[CH3:20])[CH:16]=2)[CH2:11][CH2:10][NH:9]1)[CH3:2] |f:4.5|
|
Inputs


Step One
|
Name
|
1-(3',4'-diethoxybenzyl)-6,7-diisopropoxy-1,2,3,4-tetrahydroisoquinoline
|
|
Quantity
|
81.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C=C(CC2NCCC3=CC(=C(C=C23)OC(C)C)OC(C)C)C=CC1OCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the residue was stirred in suspension in 100 ml of isopropyl ether for a few minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling in an ice/water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
excess solvent removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C)OC=1C=C(CC2NCCC3=CC(=C(C=C23)OC(C)C)OC(C)C)C=CC1OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.75 g | |
| YIELD: PERCENTYIELD | 99% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
